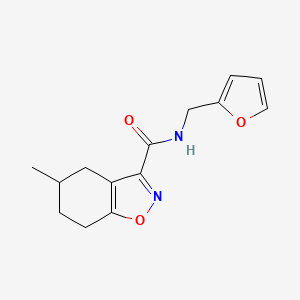

N-(2-furylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

説明

This compound belongs to a class of organic chemicals that have been of interest due to their structural complexity and potential applications. The research primarily focuses on synthesis methods, molecular structure elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-component reactions, often catalyzed by substances like NaHSO4, and employing techniques like refluxing in organic solvents (Gein et al., 2017). This method facilitates the formation of complex structures, including the core benzisoxazole framework.

Molecular Structure Analysis

Studies have detailed the molecular structure of related compounds, emphasizing planar structures and the angles formed by different molecular planes. Techniques like X-ray crystallography are commonly used to determine these structures, revealing details such as bond angles and distances (Rodier et al., 1993).

Chemical Reactions and Properties

Research into similar molecules shows that these compounds can participate in various chemical reactions, including cyclization and condensation reactions. These reactions are often influenced by the substituents on the benzisoxazole ring and can lead to the formation of new compounds with diverse properties (Dyachenko et al., 2008).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. For instance, the planarity of certain groups within the molecule can impact its melting point, solubility, and crystalline structure. These properties are typically assessed using techniques like thermogravimetric analysis and spectroscopic methods (Kumara et al., 2018).

科学的研究の応用

Effective Bimetallic Composite Catalysts

Research demonstrates the use of related heterocyclic compounds as ligands for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This application underscores the importance of such compounds in catalyzing reactions for creating complex organic molecules (Bumagin et al., 2019).

Synthesis of Heterocyclic Systems

Another study highlights the synthesis of 3-(2-furyl)phthalides under Friedel–Crafts reaction conditions. These phthalides are key starting materials for the synthesis of biologically active heterocyclic systems, demonstrating the compound's role in facilitating the creation of new therapeutic agents with potential antiparasitic and cytotoxic activity (Shpuntov et al., 2015).

Discovery of PARP Inhibitors

In the context of cancer treatment, cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed, showcasing the compound's utility in creating potent inhibitors for therapeutic applications. This research underscores the compound's significance in drug discovery and the development of cancer therapeutics (Penning et al., 2009).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Research into benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline carboxamide derivatives reveals their cytotoxic activity against cancer cell lines. This application highlights the compound's role in the development of new antitumor agents, contributing to the ongoing search for more effective cancer treatments (Deady et al., 2000).

Heterocyclic Chemistry in Antihypertensive Agents

The development of nonpeptide angiotensin II receptor antagonists, involving heterocyclic compounds as potent, orally active antihypertensives, showcases another crucial application. This research contributes to the creation of new therapeutic options for managing hypertension, emphasizing the compound's utility in medicinal chemistry (Carini et al., 1991).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-4-5-12-11(7-9)13(16-19-12)14(17)15-8-10-3-2-6-18-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJHXRGUECYVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322562 | |

| Record name | N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |

CAS RN |

832121-30-9 | |

| Record name | N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)

![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)

![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)